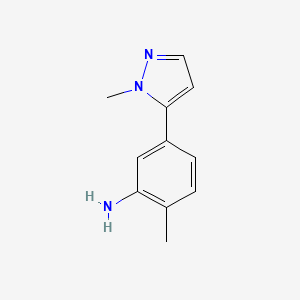

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Übersicht

Beschreibung

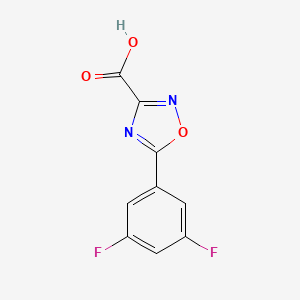

“2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the CAS Number: 1340579-27-2. It has a molecular weight of 187.24 . The IUPAC name for this compound is 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline .

Molecular Structure Analysis

The InChI code for “2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline” is 1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline” are not detailed in the retrieved data, pyrazole derivatives have been studied for their diverse chemical reactions .Physical And Chemical Properties Analysis

This compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Its physical form is not specified in the retrieved data .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry

- Summary of the Application: This compound has been used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which have been evaluated as androgen receptor antagonists . This is an important strategy in prostate cancer (PCa) therapy .

- Methods of Application or Experimental Procedures: The study involved the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives . The biological activities of these compounds were then evaluated using an AR luciferase reporter assay .

- Results or Outcomes: The compound 6f was revealed as a potent AR antagonist with 59.7% activity . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC50 = 35.0 μM), especially 6g with an IC50 value of 13.6 μM .

Application in Organic Synthesis

- Scientific Field: Organic Synthesis

- Summary of the Application: 5-Amino-pyrazoles, which include “2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline”, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been used in the synthesis of remarkable organic molecules with versatile functionalities .

- Methods of Application or Experimental Procedures: The study involved the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds were synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results or Outcomes: The synthesized compounds have been found to have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Application in Drug Design

- Scientific Field: Drug Design

- Summary of the Application: A number of commonly used drugs incorporating the pyrazole ring, which includes “2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline”, are anti-inflammatory, analgesic, vasodilator, and antidepressant agents . In addition, they can be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .

- Methods of Application or Experimental Procedures: The study involved the use of pyrazole ring-containing compounds in the design of various drugs . The biological activities of these compounds were then evaluated using various assays .

- Results or Outcomes: The synthesized compounds have been found to have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Application in Antileishmanial and Antimalarial Evaluation

- Scientific Field: Antileishmanial and Antimalarial Evaluation

- Summary of the Application: The compound has been used in the evaluation of antileishmanial and antimalarial activities .

- Methods of Application or Experimental Procedures: The study involved the use of the compound in the evaluation of antileishmanial and antimalarial activities . The biological activities of these compounds were then evaluated using various assays .

- Results or Outcomes: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-5-(2-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGXXHHVSEYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NN2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)